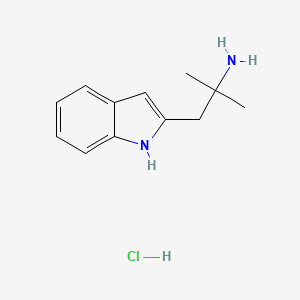

NK-122

Description

Properties

IUPAC Name |

1-(1H-indol-2-yl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2.ClH/c1-12(2,13)8-10-7-9-5-3-4-6-11(9)14-10;/h3-7,14H,8,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSZEDFGCKPJOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC2=CC=CC=C2N1)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3794-97-6 (Parent), 3417-71-8 (hydrochloride) | |

| Record name | NK 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NK 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50955713 | |

| Record name | 1-(1H-Indol-2-yl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3417-71-8, 3794-97-6 | |

| Record name | NK 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003417718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NK 122 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003794976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(1H-Indol-2-yl)-2-methylpropan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50955713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Indole-2-ethanamine, α,α-dimethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of CD122-Targeted Therapies in Modulating Innate Immunity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific term "NK-122" does not correspond to a recognized molecule in current literature, it is highly probable that this refers to therapeutic agents targeting the CD122 receptor on Natural Killer (NK) cells. CD122, also known as the Interleukin-2 and Interleukin-15 receptor beta subunit (IL-2/15Rβ), is a critical component for the function and survival of NK cells, which are key players in the innate immune system.[1] This technical guide will provide an in-depth analysis of the mechanism of action of therapies targeting CD122 to modulate NK cell activity in innate immunity.

NK cells are lymphocytes of the innate immune system that provide a first line of defense against virally infected and cancerous cells.[2][3][4] Their activity is regulated by a balance of signals from activating and inhibitory receptors.[5][6][7] CD122 is a crucial activating receptor subunit, and targeting it with therapeutic agents can significantly enhance or suppress NK cell function.

CD122: A Key Regulator of NK Cell Function

CD122 is a shared receptor subunit for both IL-2 and IL-15, two cytokines with profound effects on NK cells.[1] The signaling initiated through CD122 is essential for the development, proliferation, activation, and survival of NK cells.

Mechanism of Action: CD122 Agonists

CD122-preferential IL-2 pathway agonists, such as bempegaldesleukin (BEMPEG), are designed to preferentially bind to and signal through CD122-containing receptors. This targeted action leads to the expansion and activation of CD8+ T cells and NK cells.

The binding of a CD122 agonist initiates a downstream signaling cascade, primarily through the JAK-STAT pathway. This leads to the phosphorylation of STAT5, which then translocates to the nucleus and promotes the transcription of genes associated with cell proliferation, survival, and effector functions.[1]

Key Signaling Pathway: CD122 Agonist Activation of NK Cells

Caption: CD122 agonist signaling pathway in NK cells.

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes key quantitative findings from studies investigating CD122-targeted therapies.

| Therapeutic Agent | Model/Study Population | Key Findings | Reference |

| Bempegaldesleukin (BEMPEG) + NKTR-262 | Tumor-bearing mice (CT26; EMT6) | Robust expansion of activated CD8+ T cells compared to BEMPEG + Radiotherapy. | [8] |

| Anti-CD122 mAb | Non-obese diabetic (NOD) mice | Selectively ablates pathogenic NK cells and memory phenotype CD8+ T cells from pancreatic islets. Suppresses IFN-γ production in islet immune cells. | [1] |

| IL-2/αIL-2 complexes (IL-2c) | Orthotopic MB49 and MBT-2 bladder cancer models | Generated NK cell antitumor immunity through enhanced activation, reduced exhaustion, and promotion of a mature, effector NK cell phenotype. | [9] |

| haNK cells (engineered to express IL-2 and high-affinity CD16) | Preclinical studies | Increased tumor cell killing when combined with various therapeutic antibodies compared to the antibody alone. | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to assess the mechanism of action of CD122-targeted therapies.

Flow Cytometry for Immune Cell Phenotyping

Objective: To quantify the changes in NK cell populations and their activation status following treatment.

Protocol:

-

Isolate splenocytes or tumor-infiltrating lymphocytes from treated and control mice.

-

Stain cells with a cocktail of fluorescently-conjugated antibodies against surface markers such as NK1.1, CD3, CD49b (DX5), NKG2D, and CD122.

-

For intracellular staining, fix and permeabilize cells, followed by staining for proteins like Granzyme B, Perforin, and IFN-γ.

-

Acquire data on a flow cytometer and analyze using appropriate software to determine cell percentages and marker expression levels.

In Vivo Cytotoxicity Assay

Objective: To assess the killing capacity of NK cells in a living organism.

Protocol:

-

Label target cells (e.g., tumor cells) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE).

-

Inject the labeled target cells intravenously into treated and control animals.

-

After a defined period (e.g., 4-24 hours), harvest spleens or other relevant organs.

-

Analyze the percentage of remaining target cells by flow cytometry to determine the extent of in vivo killing.

STAT5 Phosphorylation Assay

Objective: To measure the activation of the downstream signaling molecule STAT5 in response to CD122 engagement.[1]

Protocol:

-

Isolate NK cells from treated and control groups.

-

Stimulate the cells with IL-2 or IL-15 for a short duration (e.g., 15-30 minutes).

-

Immediately fix the cells to preserve the phosphorylation state of proteins.

-

Permeabilize the cells and stain with a fluorescently-conjugated antibody specific for phosphorylated STAT5 (pSTAT5).

-

Analyze the mean fluorescence intensity of pSTAT5 by flow cytometry.

Experimental Workflow for Assessing CD122-Targeted Therapy```dot

References

- 1. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NK cells in innate immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. immunitybio.com [immunitybio.com]

- 5. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KEGG PATHWAY: bta04650 [genome.jp]

- 8. Combining bempegaldesleukin (CD122-preferential IL-2 pathway agonist) and NKTR-262 (TLR7/8 agonist) improves systemic antitumor CD8+ T cell cytotoxicity over BEMPEG+RT - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CD122 in Orchestrating Natural Killer Cell Anti-Tumor Responses: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate dance between the immune system and cancer cells presents a frontier of therapeutic innovation. At the heart of innate anti-tumor immunity are Natural Killer (NK) cells, potent lymphocytes capable of recognizing and eliminating malignant cells without prior sensitization. A pivotal molecule governing their function is the Interleukin-2/15 receptor beta subunit (CD122) . This technical guide provides an in-depth exploration of the role of CD122 in the anti-tumor response of NK cells, detailing the signaling pathways, experimental validation, and therapeutic implications. While the term "NK-122" is not a standardized scientific designation, it is plausible that it refers to the crucial role of the CD122 molecule in NK cell biology and its targeting in oncology. This guide will also briefly address other related molecules that may be associated with this nomenclature to provide a comprehensive overview.

Core Concepts: CD122 and its Significance in NK Cell Biology

CD122 is a transmembrane protein that is a shared component of the intermediate-affinity receptor for Interleukin-2 (IL-2) and the high-affinity receptor for Interleukin-15 (IL-15).[1][2] Both IL-2 and IL-15 are critical cytokines for the development, survival, proliferation, and activation of NK cells.[1][3][4] The expression of CD122 is a hallmark of NK cells and is also found on activated T cells.[2]

The signaling initiated through CD122 is fundamental to the effector functions of NK cells, including their ability to lyse tumor cells and produce pro-inflammatory cytokines like Interferon-gamma (IFN-γ).[1][3] Consequently, targeting the CD122 pathway has emerged as a promising strategy in cancer immunotherapy to bolster the anti-tumor activity of NK cells.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies related to CD122-targeted therapies and NK cell function.

Table 1: Preclinical Efficacy of CD122-Targeted Therapies

| Therapeutic Agent | Cancer Model | Key Findings | Reference |

| NKTR-214 (CD122-biased cytokine) | Murine Colon Carcinoma (CT26) | Single-agent treatment led to 66% tumor growth inhibition. Combination with anti-PD-1 resulted in 9/10 tumor-free animals. | [5] |

| NKTR-214 (CD122-biased cytokine) | Murine Mammary Carcinoma (EMT6) | Single-agent treatment resulted in 42% tumor growth inhibition. | [5] |

| IL-2/αIL-2 complexes (IL-2c) | Orthotopic Bladder Cancer (MB49, MBT-2) | Generated robust NK cell-mediated antitumor immunity. | [6] |

| aCD122 mAb | Murine Tumor Models | Significantly suppressed tumor growth and improved long-term survival. | [7] |

Table 2: Clinical Trial Data of Pembrolizumab in KEYNOTE-122

| Parameter | Pembrolizumab Arm | Chemotherapy Arm | Reference |

| Median Overall Survival (OS) | 17.2 months | 15.3 months | [8] |

| Hazard Ratio for OS (95% CI) | 0.90 (0.67-1.19) | - | [8] |

| Grade 3-5 Treatment-Related Adverse Events | 10.3% | 43.8% | [8] |

Signaling Pathways

The signaling cascades initiated by the engagement of CD122 are central to the anti-tumor functions of NK cells. Below are diagrams illustrating these key pathways.

In the context of the tumor microenvironment, other signaling molecules can influence NK cell activity. Neuregulin 1 (NRG1), a ligand for the HER3 receptor, can indirectly impact immune responses.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to investigate the role of CD122 and NK cells in anti-tumor responses.

In Vivo Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of CD122-targeted therapies in a living organism.

-

Methodology:

-

Syngeneic tumor cells (e.g., CT26 colon carcinoma, EMT6 mammary carcinoma) are subcutaneously injected into immunocompetent mice (e.g., BALB/c).

-

Tumor growth is monitored regularly using calipers.

-

Once tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Treatment groups receive the investigational agent (e.g., NKTR-214, aCD122 mAb) via a specified route (e.g., intravenous, intraperitoneal) and schedule.

-

Control groups receive a vehicle control.

-

Tumor volumes are measured throughout the study to assess tumor growth inhibition.

-

At the end of the study, tumors and spleens may be harvested for further analysis (e.g., flow cytometry).[5][7]

-

Flow Cytometry for Immune Cell Profiling

-

Objective: To characterize and quantify immune cell populations within tumors and peripheral blood.

-

Methodology:

-

Single-cell suspensions are prepared from tumors, spleens, or peripheral blood.

-

Cells are incubated with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3, CD8, NK1.1, CD122, PD-1) and intracellular proteins (e.g., Granzyme A, Ki-67).

-

Stained cells are analyzed using a flow cytometer to identify and quantify different immune cell subsets (e.g., CD8+ T cells, NK cells) and their activation status.[11]

-

In Vitro Cytotoxicity Assay

-

Objective: To measure the ability of effector immune cells (e.g., NK cells, CD8+ T cells) to kill target tumor cells.

-

Methodology:

-

Effector cells (e.g., NK cells isolated from treated mice) are co-cultured with target tumor cells at various effector-to-target ratios.

-

Target cells are often pre-labeled with a fluorescent dye or a radioactive isotope (e.g., 51Cr).

-

After a defined incubation period, the release of the label from lysed target cells into the supernatant is measured.

-

The percentage of specific lysis is calculated to determine the cytotoxic activity of the effector cells.[11]

-

Conclusion and Future Directions

The CD122 signaling pathway is a critical axis for the anti-tumor activity of Natural Killer cells. Therapeutic strategies aimed at modulating this pathway, such as CD122-biased cytokines, have shown significant promise in preclinical models by enhancing the proliferation and effector function of NK cells and tumor-infiltrating CD8+ T cells. While the term "this compound" is not standard, the underlying biology of CD122 in NK cells represents a cornerstone of modern cancer immunotherapy.

Future research will likely focus on optimizing CD122-targeted therapies, including the development of novel combination strategies with checkpoint inhibitors and other immunomodulatory agents. A deeper understanding of the complex interplay between different immune cell populations within the tumor microenvironment will be essential for designing more effective and personalized cancer treatments that harness the full potential of the innate and adaptive immune systems. Furthermore, the identification of predictive biomarkers will be crucial for selecting patients who are most likely to benefit from these innovative therapies.

References

- 1. rupress.org [rupress.org]

- 2. abeomics.com [abeomics.com]

- 3. Frontiers | Shaping of Natural Killer Cell Antitumor Activity by Ex Vivo Cultivation [frontiersin.org]

- 4. Shaping of Natural Killer Cell Antitumor Activity by Ex Vivo Cultivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synergistic antitumor activity of the CD122-biased immunostimulatory cytokine NKTR-214 when combined with anti-PD-1 in murine tumor models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting of CD122 enhances antitumor immunity by altering the tumor immune environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pembrolizumab monotherapy versus chemotherapy in platinum-pretreated, recurrent or metastatic nasopharyngeal cancer (KEYNOTE-122): an open-label, randomized, phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor Microenvironment-Derived NRG1 Promotes Antiandrogen Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Combining bempegaldesleukin (CD122-preferential IL-2 pathway agonist) and NKTR-262 (TLR7/8 agonist) improves systemic antitumor CD8+ T cell cytotoxicity over BEMPEG+RT - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating "NK-122": An Analysis of a Multifaceted Term in Scientific Research

A comprehensive review of scientific literature reveals that the designation "NK-122" does not correspond to a single, well-defined signaling pathway. Instead, the term appears in various distinct scientific contexts, each with its own unique mechanism of action that does not involve a classical intracellular signaling cascade. This guide will provide an in-depth analysis of the different interpretations of "this compound" to clarify its role in scientific research for researchers, scientists, and drug development professionals.

Nattokinase (NK) and its Thrombolytic Activity

In several studies, "NK" refers to Nattokinase, a potent thrombolytic enzyme derived from "natto," a traditional Japanese fermented soybean food. The number "122" often appears as a citation marker in these publications and is not an intrinsic part of the molecule's name.

Mechanism of Action: Nattokinase functions as a serine protease with a primary role in fibrinolysis. Its mechanism is enzymatic and does not involve the activation of an intracellular signaling pathway. The key actions of Nattokinase include:

-

Direct Fibrin Degradation: Nattokinase directly hydrolyzes fibrin, the main protein component of blood clots.

-

Activation of Pro-urokinase: It converts the inactive zymogen pro-urokinase into its active form, urokinase.

-

Increased Tissue Plasminogen Activator (t-PA) Levels: Nattokinase enhances the body's natural clot-dissolving capabilities by increasing the levels of t-PA, which also converts plasminogen to plasmin.

The following diagram illustrates the enzymatic cascade of Nattokinase's thrombolytic action.

Due to the enzymatic nature of Nattokinase, quantitative data on its activity is typically presented in terms of fibrinolytic units (FU) or enzyme kinetics (Km, Vmax), rather than the dose-response curves characteristic of signaling pathway modulation.

Streptomyces rishiriensis this compound: A Source of a Metallo-proteinase Inhibitor

The designation this compound also refers to a specific strain of actinomycetes, Streptomyces rishiriensis this compound. This microorganism is notable for producing a potent metallo-proteinase inhibitor known as FMPI (Fuso-bacterium metallo-proteinase inhibitor).

Mechanism of Action: The mechanism of FMPI is direct enzyme inhibition. It binds to the active site of metallo-proteinases, such as thermolysin, preventing them from cleaving their substrates. This is a classic example of competitive or non-competitive enzyme inhibition and does not involve the transduction of a signal across the cell membrane to elicit a downstream cellular response.

The experimental workflow for identifying and characterizing such an inhibitor is outlined below.

Natural Killer (NK) Cell Signaling

In the field of immunology, "NK" is a common abbreviation for Natural Killer cells, a type of cytotoxic lymphocyte critical to the innate immune system. While there is extensive research on NK cell signaling pathways, "this compound" does not appear to be a recognized molecule, receptor, or pathway component in this context. It is possible that "122" is a citation number in literature discussing NK cells.

NK cell activation is governed by a complex interplay of signals from activating and inhibitory receptors on the cell surface. Key activating receptors include NKG2D, the Natural Cytotoxicity Receptors (NCRs), and CD16. Upon engagement with their respective ligands on target cells, these receptors initiate downstream signaling cascades involving tyrosine kinases (e.g., Syk, ZAP-70), adaptor proteins (e.g., LAT, SLP-76), and effector pathways leading to cytotoxicity (e.g., release of perforin and granzymes) and cytokine production.

Conclusion

The term "this compound" is ambiguous and does not refer to a specific signaling pathway. The available scientific literature points to at least three distinct interpretations: Nattokinase (where "122" is likely a citation), the microorganism Streptomyces rishiriensis this compound which produces an enzyme inhibitor, and a potential misnomer in the context of Natural Killer cell biology. In none of these cases is there an "this compound signaling pathway" to be elucidated in the manner of a typical intracellular signal transduction cascade.

For researchers and drug development professionals, it is crucial to specify the exact molecule or biological context of interest to avoid ambiguity. Future inquiries should focus on the specific entity, such as "Nattokinase mechanism of action," "FMPI from Streptomyces rishiriensis," or "NKG2D signaling in NK cells," to obtain relevant and accurate information. Without further clarification, a detailed technical guide on a non-existent "this compound signaling pathway" cannot be provided.

Unable to Proceed: No Publicly Available Information on "NK-122"

Following a comprehensive search for "structural and functional analysis of NK-122," no specific molecule, compound, or protein with this designation could be identified in publicly available scientific literature or databases. The search for "this compound" did not yield any relevant results that would allow for the creation of the requested in-depth technical guide.

This suggests that "this compound" may be one of the following:

-

An internal, proprietary designation not yet disclosed in public research.

-

A very recent discovery that has not yet been published.

-

A misnomer or an incorrect identifier.

Without access to foundational information on the structure, function, and associated experimental data for "this compound," it is not possible to fulfill the user's request for a detailed technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

To proceed, a valid and publicly documented name or identifier for the molecule of interest is required. We recommend verifying the name and providing an alternative designation, such as a chemical name, CAS number, or a reference to a published study.

A Technical Guide to the Pivotal Role of CD122 in Natural Killer Cell-Mediated Anti-Cancer Immunity

For Researchers, Scientists, and Drug Development Professionals

Abstract: Natural Killer (NK) cells are critical components of the innate immune system, possessing the intrinsic ability to recognize and eliminate malignant cells. A key mediator of their anti-tumor function is the CD122 receptor, also known as the interleukin-2 receptor beta subunit (IL-2Rβ). CD122 is a central player in the signaling cascades initiated by IL-2 and IL-15, two cytokines crucial for NK cell development, survival, activation, and cytotoxic function. This technical guide provides an in-depth exploration of the interaction between NK cells and cancer cells, with a core focus on the role of the CD122 signaling pathway. We will delve into the molecular mechanisms of NK cell activation via CD122, detail established experimental protocols for assessing NK cell cytotoxicity, and present quantitative data from key studies in a structured format. Furthermore, this guide will feature visualizations of the core signaling pathways and experimental workflows to facilitate a comprehensive understanding of this critical anti-cancer immune axis.

The CD122 Receptor: A Cornerstone of NK Cell Biology

CD122 is a type I transmembrane protein that is a shared component of the intermediate-affinity IL-2 receptor and the high-affinity IL-15 receptor on the surface of NK cells.[1] Its expression is a hallmark of NK cell lineage commitment and is maintained throughout their maturation.[2][3] The binding of IL-2 or IL-15 to their respective receptor complexes, which include CD122 and the common gamma chain (γc, CD132), triggers a signaling cascade that is essential for NK cell-mediated anti-tumor responses.[1][4]

The CD122 Signaling Pathway in NK Cells

The engagement of the CD122-containing receptor complexes by IL-2 or IL-15 initiates the activation of the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway. Specifically, JAK1 and JAK3 are recruited to the receptor complex and become activated, leading to the phosphorylation of STAT3 and STAT5.[5] Phosphorylated STATs then dimerize and translocate to the nucleus, where they act as transcription factors to upregulate the expression of genes critical for NK cell function, including those encoding for cytotoxic effector molecules like perforin and granzymes.[5][6]

Beyond the JAK-STAT pathway, CD122 signaling also activates the Phosphoinositide 3-kinase (PI3K)-Akt-mammalian target of rapamycin (mTOR) pathway, which is crucial for NK cell metabolism, proliferation, and survival.[4]

References

- 1. Activated regulatory T cells suppress effector NK cell responses by an IL-2-mediated mechanism during an acute retroviral infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Transcription Factors Associated With IL-15 Cytokine Signaling During NK Cell Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Frontiers | Developmental and Functional Control of Natural Killer Cells by Cytokines [frontiersin.org]

- 5. The Role of NK Cells in Cancer Immunotherapy: Mechanisms, Evasion Strategies, and Therapeutic Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Death by a Thousand Cuts: Granzyme Pathways of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

genetic basis of NK-122 expression

An In-Depth Technical Guide on the Genetic Basis of CD122 (IL-2Rβ) Expression in Natural Killer Cells

Introduction

This technical guide provides a comprehensive overview of the genetic and molecular mechanisms governing the expression of CD122, the common beta subunit of the interleukin-2 (IL-2) and interleukin-15 (IL-15) receptors, in Natural Killer (NK) cells. While the term "NK-122" is not standard nomenclature, the context strongly points to CD122 due to its critical and well-documented role in NK cell biology. CD122 is indispensable for the development, survival, maturation, and activation of NK cells, primarily through its role in mediating IL-15 signaling.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, details the transcriptional regulation of the IL2RB gene (encoding CD122), the key signaling pathways involved, and relevant experimental protocols.

Transcriptional Regulation of CD122 Expression

The expression of CD122 is tightly controlled by a network of transcription factors that act in a stage-specific manner throughout NK cell development, from hematopoietic stem cells (HSCs) to mature, functional NK cells.

Key Transcription Factors:

A coordinated effort of several key transcription factors is required for the initiation and maintenance of IL2RB gene expression.

-

RUNX3: This transcription factor plays a crucial role in the early stages of NK cell commitment by inducing the initial expression of CD122.[1]

-

T-bet (T-box transcription factor TBX21): T-bet contributes significantly to CD122 expression during the maturation of NK cells.[1]

-

Eomesodermin (Eomes): Similar to T-bet, Eomes is involved in CD122 expression during NK cell maturation. However, Eomes has a predominant role in maintaining CD122 expression to promote the final stages of maturation.[1]

-

E4BP4 (NFIL3): This transcription factor is essential for NK cell lineage commitment and acts upstream of other key factors, likely influencing the expression of cytokine receptors like CD122.[3]

-

GATA3: While more broadly involved in lymphoid development, GATA3 has been shown to activate T-bet expression, indirectly influencing CD122 levels.[1]

-

TOX: This transcription factor is required for NK cell maturation and likely contributes to the regulation of genes associated with mature NK cell phenotypes, including CD122.[3]

The interplay of these factors ensures that CD122 is expressed at the right time and level to receive critical IL-15 signals for development and survival.

Signaling Pathways Controlling CD122 Expression

The primary signaling pathway that regulates and is in turn regulated by CD122 expression is the IL-15 signaling cascade. IL-15 is essential for the generation of CD122+ NK progenitor cells and all subsequent maturation stages.[3]

IL-15 Signaling Pathway:

-

Receptor Binding: IL-15 binds to a heterotrimeric receptor complex consisting of the IL-15 receptor alpha chain (IL-15Rα), CD122 (IL-2/IL-15Rβ), and the common gamma chain (γc, CD132).[2]

-

JAK-STAT Activation: This binding activates Janus kinases (JAK1 and JAK3) associated with the receptor subunits. Activated JAKs then phosphorylate Signal Transducer and Activator of Transcription 5 (STAT5).[1][4]

-

PI3K-Akt-mTORC1 Pathway: IL-15 also activates the Phosphoinositide 3-kinase (PI3K)-Akt cascade. This leads to the activation of the mammalian target of rapamycin complex 1 (mTORC1).[1]

-

Transcriptional Regulation:

-

Phosphorylated STAT5 translocates to the nucleus and directly promotes the transcription of genes crucial for NK cell survival and function.

-

The mTORC1 pathway, via transcription factors like E4BP4 and Eomes, activates the IL2RB gene, creating a positive feedback loop that enhances the cell's sensitivity to IL-15.[1]

-

Quantitative Data on CD122 Expression

While specific numerical data from a single, unified study is not available in the initial search, the literature consistently describes a dynamic and progressive increase in CD122 expression throughout NK cell development. This qualitative data is summarized below.

| Developmental Stage | Key Markers | CD122 (IL-2Rβ) Expression Level | Key Regulators |

| Common Lymphoid Progenitor (CLP) | Lin⁻ScaˡᵒʷCD117ˡᵒʷCD135⁺ | Negative | - |

| Pre-NK Progenitor (Pre-NKP) | CD127⁺CD244⁺ | Negative/Low | - |

| Refined NK Progenitor (rNKP) | CD127⁺CD244⁺CD122⁺ | Induction (Low to Medium) | RUNX3 |

| Immature NK Cell (iNK) | NKG2D⁺CD122⁺ | Medium to High | T-bet, Eomes |

| Mature NK Cell (mNK) | CD16⁺CD56ᵈⁱᵐCD122⁺ | High and Maintained | Eomes, T-bet |

This table synthesizes information from multiple sources describing the developmental stages of NK cells.[1][2][3]

Experimental Protocols

Investigating the genetic basis of CD122 expression involves a variety of molecular and cellular biology techniques.

Quantitative Real-Time PCR (qRT-PCR) for IL2RB mRNA Expression

This protocol measures the relative abundance of IL2RB mRNA in different NK cell populations.

Methodology:

-

Cell Isolation: Isolate NK cell subsets (e.g., rNKP, iNK, mNK) from bone marrow or peripheral blood using fluorescence-activated cell sorting (FACS) based on surface marker expression.

-

RNA Extraction: Extract total RNA from the isolated cell populations using a commercial kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., HiScript Q RT SuperMix) which includes a step to remove genomic DNA contamination.[5]

-

qRT-PCR: Perform real-time PCR using a qPCR master mix (e.g., ChamQ SYBR qPCR Master Mix) and primers specific for the IL2RB gene and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[5]

-

Data Analysis: Calculate the relative expression of IL2RB using the 2-ΔΔCt method.[5]

Flow Cytometry for Cell Surface CD122 Protein Expression

This protocol quantifies the percentage of CD122-positive cells and the mean fluorescence intensity (MFI), indicating the amount of protein on the cell surface.

Methodology:

-

Cell Preparation: Prepare a single-cell suspension from blood, spleen, or bone marrow.

-

Staining: Incubate approximately 1x106 cells with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify NK cell populations (e.g., anti-CD3, anti-CD56) and an anti-CD122 antibody.

-

Data Acquisition: Analyze the stained cells on a flow cytometer.

-

Gating and Analysis:

-

Gate on live, single cells.

-

Identify the NK cell population (e.g., CD3⁻CD56⁺).

-

Within the NK cell gate, quantify the percentage of CD122⁺ cells and their MFI.[6]

-

Western Blotting for Total CD122 Protein

This technique detects the total amount of CD122 protein in a cell lysate.

Methodology:

-

Protein Extraction: Lyse isolated NK cells in RIPA buffer supplemented with protease inhibitors.

-

Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.[7]

-

Electrophoresis: Separate 20-30 µg of protein per sample on an SDS-PAGE gel.[7]

-

Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[7]

-

Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody against CD122 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate kit and quantify band intensity using software like ImageJ.[7] Use a loading control like GAPDH or β-actin for normalization.

The Role of microRNA-122 (miR-122)

While distinct from CD122, miR-122 has also been implicated in regulating NK cell function. It is a small non-coding RNA that can post-transcriptionally regulate gene expression.[7] In decidual NK (dNK) cells, low levels of miR-122-5p have been associated with unexplained recurrent pregnancy loss.[7]

Regulatory Axis:

-

Targeting T-bet: miR-122-5p can directly target the mRNA of T-bet, a key transcription factor for NK cell function.[7]

-

IFN-γ Production: By repressing T-bet, miR-122-5p can modulate the production of Interferon-gamma (IFN-γ) in NK cells.[7] Downregulation of miR-122-5p leads to increased T-bet and consequently higher IFN-γ secretion, which can impact the local immune environment.[7]

Conclusion

The expression of CD122 is a cornerstone of Natural Killer cell identity and function. Its genetic regulation is managed by a precise, stage-specific network of transcription factors, including RUNX3, T-bet, and Eomes. The IL-15 signaling pathway is inextricably linked to CD122, both driving its expression through a positive feedback loop involving the PI3K-mTORC1 axis and requiring its presence to transmit essential signals for NK cell development and survival via the JAK-STAT pathway. Understanding these intricate regulatory mechanisms is crucial for developing novel immunotherapies that aim to enhance NK cell activity in contexts such as cancer and viral infections.

References

- 1. researchgate.net [researchgate.net]

- 2. Transcriptional Regulation of Natural Killer Cell Development and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Regulation of NK Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Timing and Abundance of IL-2Rβ (CD122) Expression Control Thymic iNKT Cell Generation and NKT1 Subset Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dovepress.com [dovepress.com]

- 6. mdpi.com [mdpi.com]

- 7. Abnormal miR-122-5p expression in decidual NK cells and its impact on trophoblast behavior: insights into unexplained recurrent pregnancy loss - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Characterization of CD122-Targeted Natural Killer (NK) Cell Therapies

Disclaimer: The term "NK-122" is not a standard or widely recognized designation in scientific literature. This guide focuses on the discovery and characterization of therapeutic strategies targeting the CD122 receptor on Natural Killer (NK) cells, a topic of significant interest in immuno-oncology that aligns with the likely intent of the query.

This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the rationale, discovery, and characterization of therapeutic agents designed to modulate NK cell activity through the CD122 receptor.

Introduction: The Rationale for Targeting CD122 on NK Cells

Natural Killer (NK) cells are crucial components of the innate immune system, capable of recognizing and eliminating malignant and virally infected cells without prior sensitization.[1] Their potent anti-tumor activity has made them a compelling target for cancer immunotherapy. A key receptor governing NK cell function is CD122, also known as the interleukin-2 receptor beta subunit (IL-2Rβ). CD122 is a shared component of the intermediate-affinity receptor for IL-2 and the receptor for IL-15, both of which are critical cytokines for the proliferation, survival, and activation of NK cells and CD8+ T cells.[2][3]

Targeting CD122 offers a promising strategy to selectively enhance the function of anti-tumor effector cells like NK cells and CD8+ T cells, while potentially avoiding the expansion of regulatory T cells (Tregs) that express the high-affinity IL-2 receptor (containing CD25), which can dampen anti-tumor immune responses.[2][4][5] This has led to the development of CD122-biased agonists and other CD122-directed therapies.

Discovery and Characterization of CD122-Targeted Agents

The development of CD122-targeted therapies has primarily focused on two main approaches: CD122-biased IL-2 variants and IL-2/anti-IL-2 antibody complexes (IL-2c).

Bempegaldesleukin (NKTR-214): A CD122-Biased IL-2 Agonist

Bempegaldesleukin (formerly NKTR-214) is a first-in-class CD122-preferential IL-2 pathway agonist.[6] It consists of recombinant human IL-2 with multiple releasable polyethylene glycol (PEG) chains conjugated to it.[5] This PEGylation sterically hinders the binding of IL-2 to the CD25 subunit of the high-affinity IL-2 receptor, thereby favoring signaling through the CD122/common gamma chain receptor complex on NK cells and CD8+ T cells.[5][7] In vivo, the PEG chains are slowly released, leading to sustained and controlled activation of the IL-2 pathway.[5]

IL-2/Anti-IL-2 Complexes (IL-2c)

IL-2c involves the administration of IL-2 complexed with specific anti-IL-2 monoclonal antibodies. Depending on the anti-IL-2 antibody clone used, these complexes can be designed to preferentially stimulate cells expressing high levels of CD122, such as NK cells and CD8+ T cells, while minimizing the activation of Tregs.[2] Preclinical studies have demonstrated that IL-2c can enhance NK cell activation, maturation, and anti-tumor immunity in various cancer models.[8][9]

Quantitative Data from Preclinical and Clinical Studies

Preclinical Efficacy of CD122-Targeted Therapies

| Therapeutic Agent | Cancer Model | Key Findings | Reference |

| Bempegaldesleukin (NKTR-214) | B16F10 Murine Melanoma | 80% tumor growth inhibition at day 9.[4] | [4] |

| B16F10 Murine Melanoma | CD8/Treg ratio in the tumor of >400 for NKTR-214 vs. 18 for aldesleukin.[5] | [5] | |

| CT26 Murine Colon Carcinoma | Combination with anti-CTLA-4 resulted in durable immunity and resistance to tumor rechallenge.[4][5] | [4][5] | |

| IL-2/anti-IL-2 Complexes (IL-2c) | Orthotopic MB49 and MBT-2 Bladder Cancer | Generated NK cell antitumor immunity through enhanced activation and maturation.[8][9] | [8][9] |

| B16-F10 Lung Metastases | IL-2c treatment was effective even in T cell deficient mice, an effect abrogated by NK cell depletion.[8][9] | [8][9] | |

| B16-OVA Melanoma | Combination with anti-CTLA-4 rescued NK cell antitumor function by modulating intratumoral Tregs.[2] | [2] |

Clinical Trial Data for Bempegaldesleukin (PIVOT-02 Study)

The PIVOT-02 study was a Phase 1/2 trial evaluating bempegaldesleukin in combination with the PD-1 inhibitor nivolumab in patients with advanced solid tumors.

Efficacy in Metastatic Melanoma (Phase 2 Cohort, N=38) [10]

| Endpoint | Result |

| Median Follow-up | 12.7 months |

| Confirmed Objective Response Rate (ORR) | 53% |

| Confirmed Complete Response (CR) Rate | 34% |

| Median Time to Response | 2.0 months |

| Ongoing Responses | 80% of responders |

| ORR in PD-L1 Negative Patients | 43% |

| ORR in PD-L1 Positive Patients | 62% |

Note: A subsequent Phase 3 trial (PIVOT IO-001) in previously untreated unresectable or metastatic melanoma did not meet its primary endpoints of progression-free survival and objective response rate compared to nivolumab alone.[11][12]

Safety Profile of Bempegaldesleukin plus Nivolumab (N=41) [10]

| Adverse Event Profile | |

| Most Common Treatment-Related Adverse Events (TRAEs, Grade 1-2) | Fatigue (65.9%), Pyrexia (61.0%), Rash (56.1%), Pruritus (48.8%), Nausea (41.5%), Influenza-like illness (39.0%) |

| Grade 3 or Higher TRAEs | 14.6% of patients |

| Discontinuation due to TRAEs | 9.8% of patients |

Experimental Protocols

In Vivo Murine Tumor Models

-

Cell Lines: B16F10 melanoma, CT26 colon carcinoma, MB49 and MBT-2 bladder cancer cell lines are commonly used.

-

Animal Strains: C57BL/6 or BALB/c mice are typically used for syngeneic tumor models.

-

Tumor Implantation: Tumor cells (e.g., 5 x 10^5 cells) are injected subcutaneously, orthotopically (e.g., into the bladder wall), or intravenously to establish metastatic models.

-

Treatment Regimen:

-

Bempegaldesleukin (NKTR-214): Administered intravenously (IV) or intraperitoneally (IP) at specified doses (e.g., 0.8 mg/kg) and schedules (e.g., every 9 days).[4]

-

IL-2 Complexes (IL-2c): Prepared by incubating recombinant IL-2 with an anti-IL-2 monoclonal antibody (e.g., clone S4B6 for CD122-biased activity) before intraperitoneal injection.

-

-

Monitoring: Tumor growth is measured regularly using calipers. Survival is monitored daily.

-

Immunophenotyping: At the end of the study, tumors, spleens, and lymph nodes are harvested. Single-cell suspensions are prepared and stained with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD8, NK1.1, CD4, FoxP3, CD122, Ki-67, Granzyme B) for analysis by flow cytometry.

In Vitro NK Cell Activation Assays

-

Cell Isolation: Primary NK cells are isolated from human peripheral blood mononuclear cells (PBMCs) or murine splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Stimulation: Isolated NK cells are cultured in the presence of varying concentrations of CD122-targeted agents (e.g., bempegaldesleukin, IL-2c) for a specified period (e.g., 24-72 hours).

-

Readouts:

-

Proliferation: Assessed by CFSE dilution or Ki-67 staining via flow cytometry.

-

Cytotoxicity: Measured using a chromium-51 release assay or a flow cytometry-based killing assay with target tumor cells (e.g., K562).

-

Cytokine Production: Supernatants are collected and analyzed for cytokines like IFN-γ and TNF-α using ELISA or a multiplex bead array.

-

Signaling Pathway Activation: Phosphorylation of downstream signaling molecules like STAT5 (pSTAT5) is measured by intracellular flow cytometry.[7]

-

Clinical Trial Protocol (PIVOT-02 Example)

-

Study Design: Phase 1/2, open-label, multicenter study.

-

Patient Population: Patients with unresectable or metastatic solid tumors, such as melanoma, renal cell carcinoma, and non-small cell lung cancer.

-

Treatment: Bempegaldesleukin administered intravenously every three weeks in combination with nivolumab administered intravenously every three weeks.[12]

-

Endpoints:

-

Primary: Safety, tolerability, and determination of the recommended Phase 2 dose. Efficacy was assessed by Objective Response Rate (ORR).

-

Secondary: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS).

-

Correlative: Analysis of immune cell populations in peripheral blood and tumor biopsies, gene expression profiling of tumor tissue.

-

-

Assessments: Tumor responses were evaluated by imaging (e.g., CT or MRI) according to RECIST criteria. Adverse events were graded according to CTCAE.

Mandatory Visualizations

Signaling Pathway

Caption: CD122-biased IL-2 agonist signaling pathway in NK cells.

Experimental Workflow

Caption: Preclinical workflow for a CD122-targeted NK cell therapy.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Interleukin-2 is required for NKp30-dependent NK cell cytotoxicity by preferentially regulating NKp30 expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NKTR-214, an Engineered Cytokine with Biased IL2 Receptor Binding, Increased Tumor Exposure, and Marked Efficacy in Mouse Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Modeling the receptor pharmacology, pharmacokinetics, and pharmacodynamics of NKTR-214, a kinetically-controlled interleukin-2 (IL2) receptor agonist for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. CD122-targeted interleukin-2 and αPD-L1 treat bladder cancer and melanoma via distinct mechanisms, including CD122-driven natural killer cell maturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nektar Therapeutics Presents Biomarker and Clinical Data from PIVOT-02 Phase 2 Study of Bempegaldesleukin with Nivolumab at 2019 ASCO Annual Meeting [prnewswire.com]

- 11. targetedonc.com [targetedonc.com]

- 12. Bristol Myers Squibb - Bristol Myers Squibb and Nektar Announce Update on Phase 3 PIVOT IO-001 Trial Evaluating Bempegaldesleukin (BEMPEG) in Combination with Opdivo (nivolumab) in Previously Untreated Unresectable or Metastatic Melanoma [news.bms.com]

The Ambiguous Case of NK-122: A Technical Guide to the Role of Natural Killer Cells in Autoimmune Diseases

Executive Summary: The term "NK-122" does not correspond to a standard, recognized molecule or cell type in the context of autoimmune disease research. It is possible that this is a misnomer or a highly specific internal designation. This technical guide will instead provide an in-depth exploration of the multifaceted role of Natural Killer (NK) cells in the pathogenesis and potential treatment of autoimmune diseases. The guide will also discuss therapeutic agents with similar nomenclature, such as ABT-122, and the significance of targeting the CD122 receptor. We will delve into the complex signaling pathways governing NK cell function, present relevant quantitative data from clinical studies, and provide detailed experimental protocols for NK cell research, adhering to the specified formatting requirements for data presentation and visualization.

The Dichotomous Role of NK Cells in Autoimmunity

Natural Killer (NK) cells are crucial components of the innate immune system, traditionally recognized for their ability to eliminate cancerous and virally infected cells.[1] However, their role in autoimmune diseases is more complex, exhibiting both pathogenic and protective functions depending on the specific disease, the tissue microenvironment, and the subset of NK cells involved.[2][3]

Pathogenic Role:

-

Direct Cytotoxicity: NK cells can directly attack and lyse cells in target organs, contributing to tissue damage. For instance, in multiple sclerosis, activated NK cells are capable of lysing oligodendrocytes, the cells that produce the myelin sheath.[4][5]

-

Pro-inflammatory Cytokine Production: NK cells are potent producers of pro-inflammatory cytokines such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α).[2][4] These cytokines can recruit and activate other immune cells, including autoreactive T and B cells, thereby amplifying the inflammatory response and contributing to the pathology of diseases like rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE).[2][6]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): Through their CD16 (FcγRIIIa) receptor, NK cells can bind to autoantibodies coating self-tissues and induce cell death, a mechanism implicated in various autoimmune conditions.[2][3]

Protective Role:

-

Immune Regulation: Certain subsets of NK cells can exert regulatory functions. They can eliminate autoreactive T cells and immature dendritic cells (DCs), which are responsible for presenting self-antigens and initiating the autoimmune response.[2][6]

-

Anti-inflammatory Cytokine Secretion: NK cells can also produce immunoregulatory cytokines like interleukin-10 (IL-10), which can suppress the activity of autoreactive immune cells.[2][4]

-

Control of Viral Infections: Given that viral infections are often implicated as triggers for autoimmune diseases, the role of NK cells in controlling these infections can be considered a protective mechanism.[7]

NK Cells in Specific Autoimmune Diseases

The involvement of NK cells varies across different autoimmune diseases:

-

Rheumatoid Arthritis (RA): In RA, NK cells accumulate in the synovial fluid of inflamed joints.[2] A specific subset, termed NK22 cells, has been identified in the synovial fluid of RA patients and contributes to the pathogenesis by secreting IL-22 and TNF-α, which promote the proliferation of fibroblast-like synoviocytes.[2]

-

Systemic Lupus Erythematosus (SLE): SLE is characterized by the production of autoantibodies against nuclear antigens.[2] While the precise role of NK cells in SLE is still under investigation, studies have shown alterations in their numbers and function in SLE patients.[2][6]

-

Multiple Sclerosis (MS): In MS, there is evidence for both detrimental and protective roles for NK cells.[5][8] While they can damage myelin-producing cells, some studies suggest that a deficiency in NK cell cytotoxic activity may be associated with disease relapses.[4][5]

Therapeutic Strategies Involving NK Cells and Related Molecules

The dual role of NK cells makes them a challenging but promising therapeutic target in autoimmune diseases.[9] Strategies range from modulating NK cell activity to using NK cells as therapeutic agents.

Targeting CD122 (IL-2/IL-15 Receptor β)

The CD122 receptor, a shared component of the receptors for IL-2 and IL-15, is crucial for the function and survival of both T cells and NK cells.[10][11] Blockade of CD122 has been investigated as a therapeutic strategy in type 1 diabetes. In vivo administration of an anti-CD122 monoclonal antibody in nonobese diabetic (NOD) mice was found to restore immune tolerance by selectively depleting pathogenic NK cells and memory CD8+ T cells in the pancreatic islets, while having a milder effect on regulatory T cells (Tregs).[10][11] This approach also suppressed the production of IFN-γ.[10][11]

ABT-122: A Dual TNF and IL-17A Inhibitor

ABT-122 is a dual variable domain immunoglobulin that simultaneously targets TNF and IL-17A, two key cytokines in the pathophysiology of rheumatoid arthritis.[12][13] Phase I and II clinical trials have evaluated its safety and efficacy.

| Study Phase | Patient Population | Treatment Arms | Key Findings |

| Phase I | Patients with primarily inactive RA on stable methotrexate[12] | - Placebo- ABT-122 1 mg/kg every other week- ABT-122 0.5, 1.5, or 3 mg/kg weekly | - No clinically significant safety concerns.- Similar rates of adverse events between ABT-122 and placebo groups.- Significant decrease in inflammatory markers (CXCL9, CXCL10, CCL23, soluble E-selectin).[12] |

| Phase II | Patients with active RA with an inadequate response to methotrexate[13][14] | - ABT-122 60 mg every other week- ABT-122 120 mg every other week- ABT-122 120 mg every week- Adalimumab 40 mg every other week | - Treatment-emergent adverse events were similar across all groups.- No serious infections or systemic hypersensitivity reactions with ABT-122.- ACR20 response rates at week 12 were 64%, 75%, 80%, and 67% for the respective groups.[13] |

JKB-122: A TLR4 Antagonist

JKB-122 is a long-acting toll-like receptor 4 (TLR4) antagonist that has been investigated for autoimmune hepatitis and non-alcoholic fatty liver disease.[15][16] A Phase II trial in patients with refractory autoimmune hepatitis showed that after 24 weeks of treatment, 31% of subjects responded positively, with a statistically significant mean change in Alanine Aminotransferase (ALT) of -70.0 IU/L in the responder group.[16]

Experimental Protocols for NK Cell Research

Standardized protocols are essential for the study of NK cells. Below are summaries of common methodologies.

Isolation of Human NK Cells from Peripheral Blood

Principle: This protocol describes the isolation of NK cells from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.

Methodology:

-

PBMC Isolation: Isolate PBMCs from whole blood or buffy coats using density gradient centrifugation (e.g., with Ficoll-Paque).[17]

-

Magnetic Labeling: Incubate the PBMC suspension with an antibody cocktail that targets non-NK cells (e.g., antibodies against CD3, CD14, CD19, CD36, CD123, and Glycophorin A).

-

Depletion of Non-NK Cells: Pass the labeled cells through a magnetic column. The magnetically labeled non-NK cells are retained in the column, while the unlabeled NK cells are collected in the flow-through.[18]

-

Cell Counting and Purity Assessment: Count the isolated NK cells and assess their purity using flow cytometry, staining for NK cell markers such as CD56 and the absence of CD3.

Ex Vivo Expansion of Human NK Cells

Principle: This method utilizes feeder cells genetically modified to express membrane-bound cytokines to stimulate robust NK cell proliferation.

Methodology:

-

Feeder Cell Preparation: Use a feeder cell line, such as K562 cells, genetically modified to express membrane-bound IL-21 (K562-mbIL21). Irradiate the feeder cells to prevent their proliferation.[19]

-

Co-culture: Co-culture the isolated NK cells with the irradiated feeder cells at a specific ratio (e.g., 1:10 NK to feeder cells) in a suitable culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).[18]

-

Cytokine Supplementation: Supplement the culture medium with cytokines that promote NK cell expansion, such as IL-2 and IL-15.[19]

-

Culture Maintenance: Periodically add fresh medium and cytokines to the culture. Monitor NK cell expansion by cell counting. The expansion can result in a several thousand-fold increase in NK cell numbers over a few weeks.[17]

NK Cell Cytotoxicity Assay

Principle: This assay measures the ability of expanded NK cells to kill target tumor cells. The classical assay uses the release of chromium-51 (⁵¹Cr) from pre-labeled target cells. Non-radioactive methods are also common.

Methodology (Chromium Release Assay):

-

Target Cell Labeling: Label the target cells (e.g., K562 cell line) with ⁵¹Cr.[18]

-

Co-incubation: Co-incubate the labeled target cells with the effector NK cells at various effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: Incubate the plate for a set period (e.g., 4 hours) at 37°C to allow for cell lysis.

-

Measurement of ⁵¹Cr Release: Centrifuge the plate and collect the supernatant. Measure the amount of ⁵¹Cr released into the supernatant using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Spontaneous release is from target cells incubated with medium alone.

-

Maximum release is from target cells lysed with a detergent.

-

Signaling Pathways and Experimental Workflows

The function of NK cells is tightly regulated by a balance of signals from activating and inhibitory receptors.[20]

NK Cell Activating and Inhibitory Signaling

Caption: Simplified NK cell activating and inhibitory signaling pathways.

Experimental Workflow for NK Cell Isolation and Expansion

Caption: General experimental workflow for human NK cell isolation and expansion.

References

- 1. tandfonline.com [tandfonline.com]

- 2. NK Cells in Autoimmune Diseases: Protective or Pathogenic? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | NK Cells in Autoimmune Diseases: Protective or Pathogenic? [frontiersin.org]

- 4. The Role of Natural Killer Cells in Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Role of Natural Killer Cells in Multiple Sclerosis and Their Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural killer cells in human autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]

- 8. Natural killer cells in multiple sclerosis: foe or friends? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Natural Killer Cells: Potential Biomarkers and Therapeutic Target in Autoimmune Diseases? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CD122 blockade restores immunological tolerance in autoimmune type 1 diabetes via multiple mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Safety, Tolerability, and Pharmacodynamics of ABT-122, a Tumor Necrosis Factor- and Interleukin-17-Targeted Dual Variable Domain Immunoglobulin, in Patients With Rheumatoid Arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ABT-122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin-17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double-Blind Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ABT‐122, a Bispecific Dual Variable Domain Immunoglobulin Targeting Tumor Necrosis Factor and Interleukin‐17A, in Patients With Rheumatoid Arthritis With an Inadequate Response to Methotrexate: A Randomized, Double‐Blind Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. JKB-122 - Wikipedia [en.wikipedia.org]

- 16. TaiwanJ Pharmaceuticals reports positive data from trial of JKB-122 [clinicaltrialsarena.com]

- 17. youtube.com [youtube.com]

- 18. Protocol for isolation and expansion of natural killer cells from human peripheral blood scalable for clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

cellular localization of the NK-122 protein

An in-depth analysis of scientific literature and protein databases reveals no protein currently designated as "NK-122." This suggests that "this compound" may be a non-standard nomenclature, an internal project code not yet publicly disclosed, or a potential typographical error.

To provide a comprehensive technical guide on the cellular localization of a protein, a valid and recognized protein name is essential. We invite researchers, scientists, and drug development professionals to provide the correct protein identifier.

Once a valid protein name is provided, this guide will be populated with:

-

Quantitative Data on Cellular Localization: A summary of findings from various experimental approaches, presented in clearly structured tables for comparative analysis. This will include data from techniques such as:

-

High-resolution confocal microscopy

-

Subcellular fractionation followed by Western blotting or mass spectrometry

-

Proximity-dependent biotinylation (e.g., BioID)

-

Fluorescence-activated cell sorting (FACS) of organelle-specific markers

-

-

Detailed Experimental Protocols: Step-by-step methodologies for key experiments used to determine the protein's localization, including:

-

Immunofluorescence staining protocols

-

Cell lysis and subcellular fractionation procedures

-

Co-immunoprecipitation assays to identify localization-dependent protein interactions

-

-

Visualizations of Pathways and Workflows:

-

Signaling pathway diagrams illustrating the protein's role in cellular processes, based on its localization.

-

Experimental workflow diagrams outlining the steps of key localization assays.

-

Logical relationship diagrams to conceptualize the factors influencing the protein's subcellular distribution.

-

These visualizations will be rendered using Graphviz (DOT language) with strict adherence to the specified formatting requirements, ensuring clarity and high-contrast readability.

We encourage the user to provide a valid protein name to enable the generation of this in-depth technical guide.

Methodological & Application

Application Notes: Generation and Characterization of NK-122 Knockout Mice using CRISPR-Cas9

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive, step-by-step protocol for the generation of a murine model with a targeted knockout of the hypothetical gene NK-122. The methodology leverages the CRISPR-Cas9 system for efficient gene editing. It covers the entire workflow from initial guide RNA design to the breeding and phenotyping of the resulting knockout animals.

Part 1: Design and In Vitro Validation of sgRNA

The success of a CRISPR-Cas9 experiment is critically dependent on the design of the single guide RNA (sgRNA).[1][2][3] An effective sgRNA directs the Cas9 nuclease to the specific genomic locus with high efficiency and minimal off-target effects.[2][4] For a knockout model, sgRNAs are typically designed to target an early exon to induce a frameshift mutation (insertion/deletion or indel), leading to a premature stop codon and nonsense-mediated decay of the transcript.[5][6]

1.1 Protocol: sgRNA Design

-

Obtain Target Sequence: Retrieve the genomic sequence of the this compound gene, focusing on the first or second exon.

-

Use Design Tools: Utilize publicly available sgRNA design tools (e.g., Broad Institute GPP sgRNA Designer, CHOPCHOP, CRISPOR).[3] These tools identify potential 20-nucleotide target sequences that are immediately upstream of a Protospacer Adjacent Motif (PAM), which is 'NGG' for Streptococcus pyogenes Cas9 (SpCas9).[1][6]

-

Prioritize and Select: Choose 2-3 sgRNAs based on high on-target efficiency scores and low off-target predictions.[2][7] Key parameters to consider are the GC content (ideally 40-80%) and the absence of secondary structures.[2]

1.2 Data Presentation: sgRNA Candidate Selection

| sgRNA ID | Target Exon | Sequence (5' to 3') | On-Target Score | Off-Target Score |

| NK-122_sg1 | 1 | GATCGTACGTAGCTAGCATCG | 95 | 88 |

| NK-122_sg2 | 1 | CTAGCTAGCTAGCTAGCATGC | 92 | 85 |

| NK-122_sg3 | 2 | AGCTAGCTAGCTAGCTAGCTA | 88 | 80 |

1.3 Protocol: In Vitro Validation of sgRNA Efficacy

-

Synthesize sgRNAs: Synthesize the selected sgRNAs.

-

Prepare Ribonucleoprotein (RNP) Complex: Incubate the synthetic sgRNA with purified SpCas9 nuclease to form an RNP complex.

-

Cell Line Transfection: Transfect a murine cell line (e.g., Neuro-2a) with the RNP complexes.

-

Genomic DNA Extraction: After 48-72 hours, extract genomic DNA from the cells.

-

Efficacy Assessment: Amplify the target region by PCR and use a mismatch cleavage assay (e.g., T7 Endonuclease I) or Sanger sequencing with subsequent analysis (e.g., ICE or TIDE) to quantify the percentage of indels.[1] Select the sgRNA with the highest cleavage efficiency for microinjection.

Part 2: Generation of this compound Knockout Founder Mice

The generation of knockout mice is achieved by delivering the CRISPR-Cas9 components directly into one-cell mouse embryos (zygotes).[4][8][9] This is most commonly done via microinjection into the cytoplasm or pronucleus.[8]

2.1 Protocol: Preparation of Injection Mix and Microinjection

-

RNP Complex Formation: Prepare the injection mix by combining the most effective sgRNA and Cas9 protein in an embryo-grade injection buffer (e.g., 1 mM Tris-HCl, 0.1 mM EDTA, pH 7.5).[10] Typical final concentrations are 20-50 ng/µL for Cas9 and 10-25 ng/µL for sgRNA.[10]

-

Zygote Production: Superovulate female mice (e.g., C57BL/6N strain) and mate them with stud males. Harvest fertilized zygotes from the oviducts.[8]

-

Microinjection: Using a micromanipulator and an inverted microscope, inject the RNP solution into the cytoplasm of the harvested zygotes.[8] This method is often preferred for its high efficiency and lower toxicity compared to pronuclear injection.[8]

-

Embryo Transfer: Culture the injected zygotes overnight to the two-cell stage. Transfer the viable embryos into the oviducts of pseudopregnant surrogate female mice.[8][11]

2.2 Data Presentation: Microinjection and Founder Generation Summary

| Parameter | Value |

| Strain | C57BL/6N |

| Zygotes Injected | 200 |

| Embryos Transferred | 185 |

| Surrogate Mothers | 8 |

| Pups Born (F0 Founders) | 45 |

| Birth Rate (%) | 24.3% |

2.3 Diagram: Experimental Workflow

Caption: Workflow for generating this compound knockout mice via CRISPR-Cas9.

Part 3: Identification of Founders and Colony Establishment

Founder (F0) animals must be genotyped to identify individuals carrying the desired mutation. Because CRISPR-Cas9 editing can occur at different stages in the one-cell embryo, F0 mice are often mosaic.[12] Therefore, it is essential to breed founders to the F1 generation to confirm germline transmission of the knockout allele.[11][12]

3.1 Protocol: Genotyping of Founder (F0) Mice

-

Sample Collection: At 2-3 weeks of age, collect a small ear or tail biopsy from each pup.

-

Genomic DNA Extraction: Isolate genomic DNA using a standard digestion protocol (e.g., Proteinase K) followed by purification.[13][14]

-

PCR Amplification: Design PCR primers flanking the sgRNA target site to amplify a ~300-500 bp fragment.[15]

-

Mutation Analysis: Sequence the PCR products (Sanger sequencing). Analyze the sequencing chromatograms for the presence of indels (insertions/deletions) by comparing them to the wild-type sequence. Tools like DECODR can help deconvolve mixed traces from heterozygous or mosaic animals.[15]

3.2 Data Presentation: F0 Founder Genotyping Results

| Pup ID | Sex | Genotype Result | Mutation Description |

| F0-01 | M | Wild-Type | No indel detected |

| F0-02 | F | Heterozygous | 7 bp deletion (frameshift) |

| F0-03 | M | Mosaic | 2 bp deletion / 1 bp insertion |

| F0-04 | M | Wild-Type | No indel detected |

| F0-05 | F | Heterozygous | 1 bp insertion (frameshift) |

| ... | ... | ... | ... |

3.3 Protocol: Breeding for Germline Transmission and Colony Establishment

-

Founder Breeding: Select F0 founders with confirmed frameshift mutations and breed them with wild-type mice of the same background strain.

-

F1 Genotyping: Genotype all F1 offspring as described in Protocol 3.1. The presence of the mutation in F1 pups confirms germline transmission from the F0 parent.

-

Establishment of Homozygous Line: Intercross heterozygous F1 mice (this compound+/-) to generate homozygous knockout (this compound-/-), heterozygous (this compound+/-), and wild-type (this compound+/+) littermates in the F2 generation, following Mendelian inheritance ratios.

Part 4: Off-Target Analysis and Phenotyping

A critical consideration in any CRISPR-based model is the potential for off-target mutations at genomic sites with sequence similarity to the sgRNA.[16][17] Once a stable knockout line is established, a comprehensive phenotyping pipeline should be employed to characterize the function of the this compound gene.[18][19]

4.1 Protocol: Off-Target Analysis

-

In Silico Prediction: Use computational tools to predict the top 5-10 potential off-target sites in the mouse genome.[7][20]

-

Targeted Sequencing: For the founder mouse selected to establish the colony, extract genomic DNA.

-

PCR and Sequencing: Amplify and sequence these predicted off-target loci to check for any unintended mutations.[17]

-

Whole Genome Sequencing (Optional): For the highest level of scrutiny, perform whole-genome sequencing on the selected founder to provide an unbiased assessment of off-target effects and other potential genomic alterations.[16][21]

4.2 Protocol: Preliminary Phenotyping Pipeline A standardized phenotyping protocol is crucial for reproducible results.[18][22] The following is a baseline screen.

-

Baseline Health and Husbandry: Monitor body weight, general health, behavior, and breeding performance of this compound-/- mice compared to wild-type littermates.[22][23][24]

-

Hematology and Clinical Chemistry: Collect blood samples for a complete blood count (CBC) and analysis of key serum biomarkers (e.g., glucose, lipids, liver enzymes).

-

Histopathology: At a defined endpoint (e.g., 12 weeks), euthanize a cohort of mice and perform necropsy. Collect major organs (brain, heart, liver, kidney, spleen) for histological examination.

-

Behavioral Analysis: Conduct a battery of behavioral tests to assess motor function, anxiety levels, and cognitive performance (e.g., open field test, elevated plus-maze).[22]

4.3 Data Presentation: Hypothetical Phenotypic Data

| Parameter | Genotype | Mean ± SEM (n=10/group) | P-value |

| Body Weight (g) at 12 wks | Wild-Type | 25.4 ± 0.8 | 0.04 |

| This compound -/- | 28.1 ± 0.9 | ||

| Blood Glucose (mg/dL) | Wild-Type | 155 ± 12 | 0.65 |

| This compound -/- | 162 ± 15 | ||

| Liver Weight (% of Body) | Wild-Type | 4.5 ± 0.2 | <0.01 |

| This compound -/- | 5.8 ± 0.3 |

4.4 Diagram: Hypothetical this compound Signaling Pathway

Caption: Hypothetical signaling cascade involving the this compound kinase.

References

- 1. sgRNA Design and Validation Service - Creative Biogene [creative-biogene.com]

- 2. sgRNA Design Principles for Optimal CRISPR Efficiency [synapse.patsnap.com]

- 3. synthego.com [synthego.com]

- 4. CRISPR your way to faster, easier mouse knockout models [jax.org]

- 5. Tips to optimize sgRNA design - Life in the Lab [thermofisher.com]

- 6. Generalizable sgRNA design for improved CRISPR/Cas9 editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Generating CRISPR/Cas9-Derived Mutant Mice by Zygote Cytoplasmic Injection Using an Automatic Microinjector - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Genome Editing in Mice Using CRISPR/Cas9 Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]

- 11. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]

- 12. Breeding Strategies for Genetically Modified Mice | Springer Nature Experiments [experiments.springernature.com]

- 13. Genotyping Protocols for Genetically Engineered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Genotyping Protocols for Genetically Engineered Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. Summary of CRISPR-Cas9 off-target Detection Methods - CD Genomics [cd-genomics.com]

- 17. synthego.com [synthego.com]

- 18. Knockout Mouse Phenotyping Program (KOMP2) | NIH Common Fund [commonfund.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Off-target effects in CRISPR/Cas9 gene editing - PMC [pmc.ncbi.nlm.nih.gov]

- 21. CRISPR Off-Target Effects Analysis - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]

- 22. academic.oup.com [academic.oup.com]

- 23. Robust and Sensitive Analysis of Mouse Knockout Phenotypes | PLOS One [journals.plos.org]

- 24. Robust and Sensitive Analysis of Mouse Knockout Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Isolation of NK-122 (CD122) Positive Cells

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the isolation of NK-122 (CD122) positive cells, which are critical components of the innate immune system. Natural Killer (NK) cells, characterized by the expression of CD122, the interleukin-2 and interleukin-15 receptor beta subunit, are pivotal in immune surveillance against tumors and viral infections.[1][2][3] The following protocols detail two primary methodologies for the enrichment of this cell population: Magnetic-Activated Cell Sorting (MACS) and Fluorescence-Activated Cell Sorting (FACS).

Introduction to this compound (CD122) as a Target for Cell Isolation